Violaceol I tetraacetate is a chemical compound that belongs to a class of natural products known as indole alkaloids. It is characterized by its complex structure and has garnered interest due to its biological activities and potential applications in various fields, particularly in medicinal chemistry. This compound is derived from natural sources and exhibits unique properties that make it a subject of study for researchers.
Violaceol I tetraacetate is primarily obtained from certain species of plants, particularly those belonging to the genus Violaceae. The compound can also be synthesized in the laboratory through various chemical methods. The natural extraction process often involves isolating the compound from plant materials, which can be time-consuming and requires specific conditions to ensure purity.
Violaceol I tetraacetate is classified as an indole alkaloid, which are nitrogen-containing compounds derived from the amino acid tryptophan. These compounds are known for their diverse range of pharmacological effects and are often studied for their therapeutic potential. In terms of its chemical structure, Violaceol I tetraacetate features multiple acetate groups attached to its indole core, contributing to its reactivity and biological activity.
The synthesis of Violaceol I tetraacetate can be achieved through several methods, including:
In laboratory settings, synthetic routes often employ protective group strategies to selectively introduce functional groups at specific positions on the indole ring. For instance, the use of protecting groups can prevent unwanted reactions during acetylation, allowing for controlled substitution patterns on the indole nucleus.
The molecular structure of Violaceol I tetraacetate features a core indole scaffold with four acetate substituents. The general formula can be represented as .
Violaceol I tetraacetate undergoes various chemical reactions typical of indole alkaloids, including:
The reactivity of Violaceol I tetraacetate can be influenced by factors such as solvent choice, temperature, and concentration of reagents used during reactions. Understanding these parameters is crucial for optimizing yields in synthetic applications.
The mechanism of action for Violaceol I tetraacetate involves its interaction with biological targets within cells. Research indicates that this compound may exhibit:
Studies have reported varying degrees of potency against different microbial strains and cancer cell lines, indicating that further research is needed to elucidate its full pharmacological profile.
Violaceol I tetraacetate has significant potential in various scientific fields:
Violaceol I tetraacetate originates from bisindole alkaloid pathways in specific fungal and bacterial lineages. Genomic analyses reveal that Aspergillus species (particularly A. nidulans and A. terreus) are primary producers, leveraging conserved biosynthetic gene clusters (BGCs) homologous to violacein pathways in bacteria [1] [8]. Bacterial violacein producers include Chromobacterium violaceum, Janthinobacterium lividum, and Duganella spp., isolated from diverse niches like freshwater, marine sediments, and moist substrates (e.g., refrigerated tofu) [1] [6]. Notably, these taxa share a core enzymatic framework for indole condensation but diverge in post-assembly modifications, leading to derivatives like violaceol versus violacein/deoxyviolacein.
Table 1: Microbial Taxa Producing Violacein/Violaceol Precursors
Taxon | Classification | Isolation Source | Key Compounds |
---|---|---|---|
Aspergillus nidulans | Fungus (Eurotiales) | Soil, decaying vegetation | Violaceol I, Violaceol II |
Chromobacterium violaceum | Bacterium (Betaproteobacteria) | Freshwater, tropical soils | Violacein, Deoxyviolacein |
Janthinobacterium lividum | Bacterium (Betaproteobacteria) | Aquatic environments, glaciers | Violacein, Viscosin |
Duganella violaceicalia | Bacterium (Betaproteobacteria) | River sediments | Violacein analogs |
The biosynthesis of violaceol hinges on a conserved five-enzyme cascade (VioA–E) initiating from L-tryptophan. VioA (tryptophan-2-monooxygenase) converts L-tryptophan to indole-3-pyruvic acid imine, while VioB catalyzes dimerization into an unstable imine intermediate [8]. VioE acts as a metallochaperone, rearranging the dimer into protodeoxyviolaceinic acid—a branch point for violacein or violaceol pathways. In fungi, this intermediate undergoes tetraacetylation via acetyltransferases absent in bacteria, yielding violaceol I tetraacetate [8] [9]. Structural studies confirm VioA’s FAD-binding domain (PDB: 5G3S) and VioE’s substrate-shielding barrel (PDB: 2ZF3) enable precise stereoselectivity during bisindole cyclization [8].
Table 2: Core Enzymes in Bisindole Alkaloid Assembly
Enzyme | Function | Structural Features | Role in Violaceol Pathway |
---|---|---|---|
VioA | Tryptophan-2-monooxygenase | FAD-binding domain, homodimeric | Converts Trp to IPA imine |
VioB | Imine dimer synthase | Heme-binding catalase domain | Forms transient indole dimer |
VioE | Protoviolaceinic acid rearranger | Lipoprotein-transporter fold | Generates PDVA branch point |
Fungal Acetyltransferases | Acyl group transfer | GCN5-related N-acetyltransferase family | Tetraacetylation of violaceol |
Precursor-directed biosynthesis exploits substrate promiscuity of VioA and VioB to generate violaceol analogs. Feeding halogenated tryptophan analogs (e.g., 5-fluoro-, 6-bromo-, or 7-chloro-L-tryptophan) to Aspergillus nidulans cultures results in halogenated violaceol I tetraacetate derivatives [2] [5]. Studies show VioA tolerates substitutions at indole positions 5–7, with 6-bromo-L-tryptophan yielding 80% conversion efficiency to 6-Br-violaceol I tetraacetate [5] [7]. Acetylation remains efficient due to the broad substrate scope of fungal O-acetyltransferases, which accept brominated/chlorinated violaceol intermediates. This strategy diversifies violaceol’s chemical space without genetic engineering and enables access to derivatives with enhanced bioactivity (e.g., anticancer properties) [5] [10].
GenoChemetics integrates gene editing with chemical diversification to optimize halogenated violaceol analogs. Key approaches include:
Table 3: Engineered Halogenated Violaceol I Tetraacetate Analogs
Analog | Modification Site | Biological Activity | Production Yield (mg/L) |
---|---|---|---|
6-Br-Violaceol I tetraacetate | C6 bromination | Anticancer (MCF-7 IC₅₀: 1.52 µM) | 120 ± 15 |
3,6-DiBr-Violaceol tetraacetate | C3/C6 bromination | p38α MAPK inhibition | 75 ± 9 |
7-F-Violaceol I tetraacetate | C7 fluorination | Antibacterial (S. aureus MIC: 8 µg/mL) | 95 ± 12 |
13C-Metabolic flux analysis (13C-MFA) quantifies carbon routing toward violaceol in Aspergillus under varying conditions. Key findings:
Table 4: Flux Distribution in Central Metabolic Nodes During Violaceol Production
Metabolic Node | Flux (mmol/gDCW/h) | Major Downstream Products |
---|---|---|
Glucose-6-phosphate | 12.3 ± 1.8 | PPP (62%), Glycolysis (38%) |
Chorismate | 0.48 ± 0.05 | L-Tryptophan (88%), Phe/Tyr (12%) |
L-Tryptophan | 0.32 ± 0.04 | Violaceol pathway (91%) |
NADPH | 8.6 ± 1.2 | VioD/VioC hydroxylation (74%) |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0